molecular formula C16H13NO B8679375 8-Quinolinol, 5-benzyl- CAS No. 6954-93-4

8-Quinolinol, 5-benzyl-

Cat. No. B8679375
M. Wt: 235.28 g/mol
InChI Key: XMMNJZRNOIZBDA-UHFFFAOYSA-N
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Patent
US04843082

Procedure details

To a solution of 2.88 g (72 mmol, 5.5 eq.) of powdered sodium hydroxide and 6.55 ml (135 mmol, 10.3 eq.) of hydrazine monohydrate in 40 ml of ethylene glycol was added 3.08 g (13.1 mmol) of 5-benzoyl-8-quinolinol and the resultant mixture was heated at 120° C. for one hour. The reflux condenser was removed and heating was continued until the pot temperature had reached 195° C. The condenser was replaced and refluxing continued for an additional three hours. The solution was cooled, diluted with 120 ml of water and brought to pH 7 with 1M hydrochloric acid. After the addition of 100 ml of pH 6.5 lM phosphate buffer and 500 ml of ethyl acetate, the layers were separated. The organic phase was washed with 100 ml of pH 6.5 1M phosphate buffer, two 100 ml portions of water and 100 ml of brine, dried over sodium sulfate and evaporated to yield 3.64 g of a dark brown, viscous oil. Purification required flash chromatography on 200 g of silica, eluted with 5:95 methanol:dichloromethane followed by recrystallization from heptane to provide 2.14 g of yellow crystals:melting point 112°-113° C.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.NN.[C:6]([C:14]1[CH:23]=[CH:22][C:21]([OH:24])=[C:20]2[C:15]=1[CH:16]=[CH:17][CH:18]=[N:19]2)(=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)CO>[C:7]1([CH2:6][C:14]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]3[C:15]=2[CH:16]=[CH:17][CH:18]=[N:19]3)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.55 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.08 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reflux condenser was removed
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
had reached 195° C
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
diluted with 120 ml of water
ADDITION
Type
ADDITION
Details
After the addition of 100 ml of pH 6.5 lM phosphate buffer and 500 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with 100 ml of pH 6.5 1M phosphate buffer, two 100 ml portions of water and 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 3.64 g of a dark brown, viscous oil
CUSTOM
Type
CUSTOM
Details
Purification required flash chromatography on 200 g of silica
WASH
Type
WASH
Details
eluted with 5:95 methanol
CUSTOM
Type
CUSTOM
Details
dichloromethane followed by recrystallization from heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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